![molecular formula C13H17NO2 B3021043 (2E)-3-[4-(diethylamino)phenyl]acrylic acid CAS No. 78776-25-7](/img/structure/B3021043.png)
(2E)-3-[4-(diethylamino)phenyl]acrylic acid
説明
The compound "(2E)-3-[4-(diethylamino)phenyl]acrylic acid" is a derivative of acrylic acid, which is characterized by the presence of a diethylamino group attached to a phenyl ring. This structure suggests that the compound could exhibit interesting electronic properties due to the electron-donating nature of the diethylamino group. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, which can be informative for understanding the broader class of acrylic acid derivatives.
Synthesis Analysis
The synthesis of acrylic acid derivatives is a topic of interest due to their potential applications in polymer science and materials chemistry. The paper titled "Polymerisation resistant synthesis of methacrylamido phenylboronic acids" discusses a two-step deprotection strategy to generate methacrylamido phenylboronic acids, which are structurally similar to "this compound" . Although the specific synthesis of the diethylamino derivative is not mentioned, the methods described could potentially be adapted for its synthesis by incorporating a diethylamino group at the appropriate step in the synthetic pathway.
Molecular Structure Analysis
The molecular structure of acrylic acid derivatives is crucial for their reactivity and properties. The presence of the diethylamino group in "this compound" suggests that it would have an impact on the electronic distribution within the molecule, potentially affecting its reactivity and the ability to participate in further chemical reactions. The paper on the synthesis of (E)-3-(3,4-dihydroxyphenyl)acrylic acid provides an example of structural characterization techniques such as IR spectrum and NMR, which could also be applied to analyze the molecular structure of the diethylamino derivative .
Chemical Reactions Analysis
Acrylic acid derivatives are known to participate in a variety of chemical reactions, including polymerization and coupling reactions. The boronic acid functionality discussed in the first paper is particularly relevant for coupling reactions such as Suzuki coupling, which could be a potential reaction for "this compound" if a boronic acid group were introduced . The Knoevenagel reaction mentioned in the second paper is another important reaction for acrylic acid derivatives, which could be relevant for the synthesis or further functionalization of the diethylamino derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. The electron-donating diethylamino group in "this compound" would likely affect properties such as solubility, boiling point, and reactivity. While the provided papers do not directly discuss the physical properties of the diethylamino derivative, they do highlight the importance of purity and yield in the synthesis of related compounds, which are also important factors for the physical properties of the final product .
科学的研究の応用
Optoelectronic Properties
[(2E)-3-[4-(Diethylamino)phenyl]acrylic acid and its analogs are significant in the field of optoelectronics. A study on a similar molecule, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, revealed its potential as a nonlinear optical material. This is due to its structural, optoelectronic, and thermodynamic properties, which include attributes like dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).
Polymer Modification
A similar compound has been used in the modification of polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels, resulting in amine-treated polymers with enhanced biological activities. These polymers showed promise for medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Thermoresponsive Polymers
A study focusing on a monomer bearing similar groups demonstrated the development of thermoresponsive homopolymers. These polymers' solubility could be adjusted by pH and CO2, showcasing their potential in environmentally responsive applications (Jiang et al., 2014).
Synthesis of Polymeric Compounds
Research has been conducted on the synthesis of methacrylamido phenylboronic acids, which are essential for creating functional polymers. These compounds have been successfully incorporated into polymers, enhancing their utility in various industrial applications (D'Hooge et al., 2008).
Micelle Formation
Studies on block copolymers containing this compound or similar components have shown their ability to form micelles responsive to both pH and temperature. This suggests potential uses in targeted drug delivery systems (André et al., 2005).
Corrosion Inhibitors
Certain acrylamide derivatives have demonstrated effectiveness as corrosion inhibitors, particularly for copper in nitric acid solutions. This application is vital in industrial settings where corrosion resistance is crucial (Abu-Rayyan et al., 2022).
Luminescence Enhancement
Incorporation of this compound derivatives into polymers like poly(acrylic acid) has resulted in enhanced luminescence properties, particularly when doped with terbium. This has implications for developing advanced luminescent materials (Flores et al., 2006).
Polymer Nanocomposites
The interaction of acrylic acid with novel molecular spaces like layered aminopropylsilica has led to the creation of unique organic-inorganic nanocomposite materials, expanding the possibilities in the field of polymer nanocomposites (Yu et al., 2007).
Nonlinear Optical Applications
Derivatives of this compound have been studied for their nonlinear optical limiting properties, particularly in protecting human eyes and optical sensors in optoelectronic devices (Anandan et al., 2018).
将来の方向性
特性
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-14(4-2)12-8-5-11(6-9-12)7-10-13(15)16/h5-10H,3-4H2,1-2H3,(H,15,16)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOERLUCWEUSMIF-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




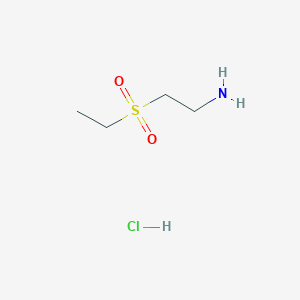
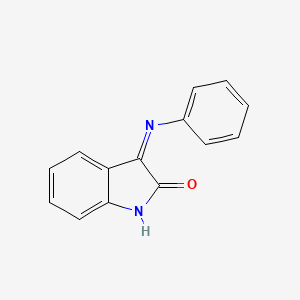
![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020967.png)
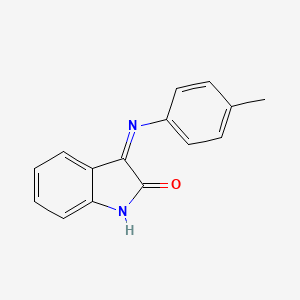
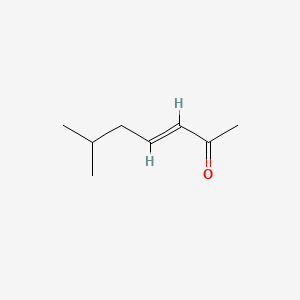
![Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B3020971.png)
![Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B3020972.png)
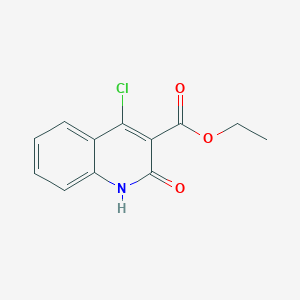


![Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B3020978.png)

